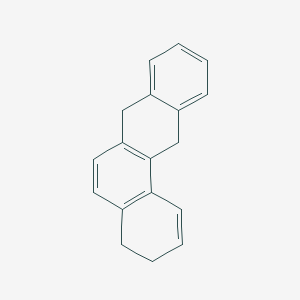

3,4,7,12-Tetrahydrotetraphene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64807-72-3 |

|---|---|

Molecular Formula |

C18H16 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

3,4,7,12-tetrahydrobenzo[a]anthracene |

InChI |

InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,4,6-10H,3,5,11-12H2 |

InChI Key |

CDLHHOGQGGBYAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C1)C3=C(CC4=CC=CC=C4C3)C=C2 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3,4,7,12 Tetrahydrotetraphene and Its Structural Analogues

Retrosynthetic Dissection and Pathway Design for 3,4,7,12-Tetrahydrotetraphene

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. wikipedia.orgicj-e.org This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions. slideshare.net For a molecule like this compound, several retrosynthetic pathways can be envisioned.

One common approach involves disconnecting the molecule at the junctions of the fused rings. For instance, a primary disconnection could break the bonds forming the central rings, leading back to simpler naphthalene (B1677914) and benzene (B151609) derivatives. This strategy often simplifies the target to precursors that can be joined through well-established reactions like cycloadditions or annulations.

Another retrosynthetic strategy might focus on the partially saturated ring. By envisioning its formation, one could disconnect C-C bonds within this ring, potentially leading to a more linear precursor that can be cyclized in a later step. The choice of disconnection is guided by the availability of robust reactions to form the desired bonds in the forward synthesis.

Classical Synthetic Paradigms in Tetraphene System Construction

The construction of the tetraphene ring system has historically relied on a set of powerful and well-understood reaction types. These classical methods remain fundamental in the synthesis of polycyclic aromatic hydrocarbons.

Diels-Alder Cycloaddition Reactions for Building Tetraphene Core Structures

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org This reaction is particularly valuable for constructing the core of polycyclic systems. In the context of tetraphene synthesis, a suitably substituted diene can react with a dienophile, such as a quinone, to form a key intermediate which can then be further elaborated to the final tetracyclic structure. thieme-connect.com For example, a double Diels-Alder reaction between styrene (B11656) and a benzodiyne synthon has been used to create a tetrahydrobenzo[m]tetraphene intermediate. figshare.com

The power of the Diels-Alder reaction lies in its ability to form multiple carbon-carbon bonds in a single, often stereospecific, step. wikipedia.org This efficiency is crucial for building the complex architecture of tetraphene derivatives.

Annulation Chemistry for the Creation of Fused Polycyclic Systems

Annulation, the process of building a new ring onto an existing one, is a fundamental strategy for synthesizing fused polycyclic systems. rsc.orgresearchgate.net Various annulation methods can be employed to construct the tetraphene framework. For instance, a palladium-catalyzed [3+3] annulation has been developed for the synthesis of PAHs from smaller aromatic fragments. rsc.org Another approach involves a three-step process to create annulated PAHs with saturated rings, which relies on a palladium-catalyzed cross-coupling and subsequent intramolecular cyclization. researchgate.net

These methods offer a modular approach to building complex aromatic structures by sequentially adding rings to a starting core. The choice of annulation strategy depends on the desired substitution pattern and the reactivity of the starting materials.

Stepwise Elaboration Strategies for Linear Assembly

In contrast to convergent strategies like the Diels-Alder reaction, stepwise elaboration involves the linear assembly of the target molecule from simpler precursors. This approach provides a high degree of control over the placement of substituents at each stage of the synthesis. For polycyclic aromatic hydrocarbons, this might involve a sequence of coupling reactions to build the carbon skeleton, followed by cyclization and aromatization steps. wiley.com

While potentially longer, this linear approach can be advantageous for accessing specific isomers or highly functionalized derivatives of this compound that might be difficult to obtain through other methods. google.com

Advanced and Contemporary Synthetic Approaches

Modern organic synthesis has seen the advent of powerful new catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance. These advanced approaches are increasingly being applied to the synthesis of complex molecules like tetrahydrotetraphenes.

Metal-Catalyzed and Organocatalytic Transformations in Tetrahydrotetraphene Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules. rsc.orgvapourtec.com Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming key carbon-carbon bonds in the construction of PAHs. rsc.orgresearchgate.net Rhodium catalysts have also been employed in the enantioselective synthesis of chiral ferrocene (B1249389) derivatives through C-H bond silylation. nih.gov The development of new metal catalysts continues to provide more efficient and selective routes to complex aromatic systems. frontiersin.orguwindsor.ca

In parallel, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. unl.ptumn.edu Organocatalysts can be used to promote a wide range of transformations, including cycloadditions and conjugate additions, which are relevant to the synthesis of tetrahydrotetraphene and its derivatives. koreascience.krnih.gov For example, organocatalytic methods have been developed for the synthesis of tetrahydroquinolines. koreascience.kr

The following table provides a summary of representative synthetic methods for polycyclic aromatic hydrocarbons, highlighting the diversity of approaches available to the synthetic chemist.

| Synthetic Strategy | Key Reaction Type | Catalyst/Reagent Example | Application | Reference(s) |

| Retrosynthetic Analysis | Conceptual Disconnection | Not Applicable | Planning of synthetic routes | wikipedia.org, icj-e.org, slideshare.net |

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Heat or Lewis Acid | Formation of six-membered rings | researchgate.net, figshare.com, thieme-connect.com, wikipedia.org |

| Annulation Chemistry | Ring-forming reactions | Palladium catalysts | Construction of fused rings | rsc.org, researchgate.net |

| Stepwise Elaboration | Sequential bond formation | Various coupling reagents | Linear assembly of precursors | wiley.com, google.com |

| Metal-Catalyzed Synthesis | Cross-coupling, C-H activation | Palladium, Rhodium catalysts | Efficient bond formation | rsc.org, researchgate.net, frontiersin.org, nih.gov, rsc.org |

| Organocatalysis | Asymmetric catalysis | Chiral amines, squaramides | Enantioselective transformations | koreascience.kr, nih.gov, unl.pt |

Enantioselective and Diastereoselective Synthesis of Chiral Tetrahydrotetraphene Derivatives

The synthesis of chiral, non-racemic tetrahydrotetraphene derivatives is of significant interest due to the unique three-dimensional structures and potential applications of such molecules in materials science and asymmetric catalysis. Achieving control over stereochemistry is paramount, and this is accomplished through enantioselective and diastereoselective strategies. These methods aim to produce specific stereoisomers in high purity, which is crucial as different enantiomers or diastereomers of a compound can exhibit markedly different properties.

Enantioselective Approaches: Enantioselective synthesis involves the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

Catalytic Asymmetric Hydrogenation: A powerful method for introducing chirality is the asymmetric hydrogenation of a prochiral tetraphene precursor, such as a dihydro- or fully aromatic tetraphene. Transition metal complexes with chiral ligands, particularly those based on iridium or rhodium, are effective for this purpose. By adjusting the solvent and the chiral ligand, it is possible to selectively synthesize either the (R) or (S) enantiomer with high enantiomeric excess (ee). rsc.org For instance, certain Ir-based catalysts have demonstrated the ability to yield products with up to 98% ee in the synthesis of related chiral heterocyclic scaffolds. rsc.org

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. researchgate.net In the context of tetrahydrotetraphene synthesis, a CPA could catalyze a key cyclization or bond-forming step, such as an intramolecular Friedel-Crafts-type reaction on a suitably designed precursor, to generate a chiral polycyclic framework with high enantioselectivity. researchgate.netmdpi.com

Copper-Catalyzed Asymmetric Cyclization: Copper complexes paired with chiral ligands, such as bisoxazoline (BOX) derivatives, can catalyze intramolecular dearomative cyclization reactions. nih.gov A strategy employing an indolyl diyne precursor has been used to generate chiral cyclopropane-fused indolines with excellent yield and enantioselectivity (up to 98% ee), demonstrating a viable pathway for constructing complex, chiral polycyclic systems. nih.gov

Diastereoselective Approaches: Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to impart stereochemical control. For example, starting a synthetic sequence with a chiral building block, such as (R)-(−)-2-phenylglycinol, can guide the stereochemical outcome of subsequent reactions, leading to the formation of highly functionalized bicyclic lactams with high diastereoselectivity. nih.gov This approach was successfully applied to generate scaffolds for 4-hydroxy piperidines. nih.gov

Substrate-Controlled Reactions: The inherent stereochemistry of a substrate can direct the stereochemical outcome of a reaction. For instance, the cycloisomerization of tryptamine-ynamides catalyzed by Ag(I)/PPh3 proceeds with high diastereoselectivity due to chelation control, affording spiro[indole-3,4'-piperidine] (B97032) scaffolds. chemrxiv.org A similar chelation-controlled cyclization could be envisioned for a tetrahydrotetraphene precursor.

Cascade Reactions: Organocatalytic cascade processes can create multiple stereocenters in a single operation with high stereocontrol. rsc.org For example, a cascade reaction has been used to synthesize tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives bearing four stereogenic centers with excellent diastereoselectivity. rsc.org

| Methodology | Catalyst/Reagent Type | Key Transformation | Typical Stereoselectivity | Reference Example |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium Complex with Chiral Ligand | Reduction of C=C or C=N bond | High ee (e.g., >95%) | Synthesis of chiral tetrahydroquinoxalines. rsc.org |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid (CPA) | Intramolecular Cyclization | High ee (e.g., >97%) | Synthesis of 2,3-dihydroquinazolinones. researchgate.net |

| Asymmetric Dearomative Cyclization | Cu(I) with Chiral SaBOX Ligand | Intramolecular Dearomatization | High ee (e.g., >98%) | Synthesis of chiral polycyclic N-heterocycles. nih.gov |

| Chiral Pool Synthesis | Chiral Starting Material (e.g., Phenylglycinol) | Intramolecular Ring-Closing | High dr (e.g., >70:30) | Synthesis of zwitterionic bicyclic lactams. nih.gov |

Photochemical and Electrochemical Methods for Bond Formation

Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical reactions, offering sustainable and often highly selective alternatives to traditional thermal methods. These approaches are particularly well-suited for constructing the complex ring systems found in polycyclic aromatic hydrocarbons like tetraphene.

Photochemical Methods: Photochemistry uses light energy to promote molecules to an excited state, enabling unique bond-forming reactions that are often inaccessible under thermal conditions.

Photocycloadditions: [2+2] photocycloaddition reactions are a classic method for forming four-membered rings, which can serve as versatile intermediates. chim.it For the synthesis of a tetrahydrotetraphene core, an intramolecular photocycloaddition of a precursor containing two appropriately positioned alkene moieties could be a key step in building the polycyclic framework.

Photochemical Cyclodehydrochlorination (CDHC): This metal-free reaction is a powerful tool for annulating aromatic rings. rsc.org It involves the light-induced intramolecular cyclization of a precursor containing a chloro-substituted aromatic ring, followed by the elimination of HCl to form a new fused ring system. This method has been successfully used to synthesize π-extended ullazine derivatives. rsc.org

Visible-Light Photoredox Catalysis: This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. mdpi.com These radicals can then engage in a variety of bond-forming reactions under exceptionally mild conditions. For example, an organic photoredox catalytic cycle could be designed to facilitate an intramolecular C-C bond formation to close one of the rings of the tetrahydrotetraphene skeleton. mdpi.com

Electrochemical Methods: Organic electrosynthesis uses electrical current to drive oxidation and reduction reactions, providing precise control over reactivity while avoiding stoichiometric chemical oxidants or reductants. chim.it

Anodic Oxidation for C-C Bond Formation: The targeted electrochemical oxidation of an aromatic system can generate a radical cation. nih.gov This highly reactive intermediate can trigger the cleavage of a benzylic C-C bond (mesolytic cleavage) and subsequent intramolecular cyclization by trapping a carbocation intermediate with an internal nucleophile. nih.gov This deconstructive functionalization approach has been used to synthesize various C(sp3)-rich heterocycles and could be adapted for carbocyclic systems. nih.gov

Mediated Electrolysis: Indirect or mediated electrolysis involves using a redox mediator that shuttles electrons between the electrode and the substrate. sioc.ac.cn This can prevent electrode passivation (fouling) and allow reactions to occur at lower potentials, improving selectivity and accommodating sensitive functional groups. sioc.ac.cn For instance, a Friedel-Crafts-type amidomethylation has been achieved using an electrochemical oxidation system with a trialkylammonium salt acting as both a proton source and a supporting electrolyte. beilstein-journals.org

Cathodic Generation of Catalysts: Electrochemical methods can be used to generate a reactive catalytic species in situ. For example, cathodically generated nickel(I) complexes have been used as mediators to catalyze ring-closing reactions that would otherwise require toxic reagents like tri-n-butyltin hydride. beilstein-journals.org

| Method | Energy Source | Key Principle | Advantages | Potential Application for Tetrahydrotetraphene |

|---|---|---|---|---|

| Photocyclization | UV/Visible Light | Excited state reactivity, pericyclic reactions | Access to strained rings, high stereospecificity. chim.it | Intramolecular [2+2] or [4+4] cycloaddition to form the core structure. |

| Photoredox Catalysis | Visible Light | Single-Electron Transfer (SET) via photocatalyst | Mild conditions, high functional group tolerance. mdpi.com | Radical-mediated intramolecular ring closure. |

| Anodic Oxidation | Electricity | Generation of radical cations/carbocations at the anode | Avoids chemical oxidants, precise potential control. nih.gov | Intramolecular Friedel-Crafts-type cyclization. |

| Mediated Electrolysis | Electricity | Redox mediator shuttles electrons | Avoids electrode passivation, lower overpotential. sioc.ac.cn | Selective bond formation with sensitive functional groups present. |

Methodologies for the Isolation and Purification of Synthetic Tetrahydrotetraphenes

Following the successful synthesis of this compound or its derivatives, a critical step is the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound (e.g., polarity, crystallinity, solubility) and the nature of the impurities.

Initial Work-up: The first step is typically an aqueous work-up to remove water-soluble reagents and salts. This involves partitioning the reaction mixture between an organic solvent and water (or an acidic/basic aqueous solution). The organic layer containing the product is then dried and the solvent is removed under reduced pressure.

Primary Purification Techniques:

Column Chromatography: This is the most widely used technique for purifying organic compounds. The crude product is loaded onto a stationary phase (most commonly silica (B1680970) gel or alumina) and eluted with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically elute faster than more polar ones. This technique is highly versatile for separating complex mixtures. usm.my

Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity. usm.my The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization. usm.my

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that functions like a short, open version of column chromatography. nih.gov It is used to quickly separate a desired compound from a complex mixture by partitioning it between a solid phase and a liquid phase. It is particularly useful for removing catalyst residues or highly polar/nonpolar impurities prior to a final purification step. nih.gov

Group-Assisted Purification (GAP): In some cases, purification can be simplified to a simple wash or trituration with a specific solvent, avoiding the need for chromatography. researchgate.net This is effective when the desired product has very low solubility in a solvent that readily dissolves the impurities.

| Technique | Principle | Best For | Advantages | Limitations |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid support | Complex mixtures of varying polarities | High resolving power, widely applicable | Can be time-consuming and solvent-intensive |

| Recrystallization | Differential solubility at different temperatures | Crystalline solids with moderate to high purity | Yields highly pure material, scalable. usm.my | Requires a suitable solvent, potential for product loss |

| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | Rapid sample clean-up, removing specific impurity classes | Fast, reproducible, reduces solvent use. nih.gov | Lower resolving power than column chromatography |

| Group-Assisted Purification (GAP) | Selective dissolution of impurities | Products with very low solubility in a specific solvent | Extremely fast, avoids chromatography. researchgate.net | Not universally applicable, depends on solubility profile |

Mechanistic Elucidation of Chemical Reactions Involving 3,4,7,12 Tetrahydrotetraphene

Fundamental Reaction Types and Their Application to the Tetrahydrotetraphene Moiety

The structure of 3,4,7,12-Tetrahydrotetraphene contains both saturated (tetrahydro) and aromatic (naphthalene-like) portions. This duality suggests a rich and varied reactivity profile, where different parts of the molecule could potentially undergo distinct types of transformations.

Nucleophilic and Electrophilic Addition Pathways

The partially saturated rings of the this compound framework, containing carbon-carbon single bonds, would not be expected to undergo addition reactions under typical conditions. However, the aromatic core could theoretically be susceptible to addition reactions under forcing conditions that disrupt its aromaticity.

Conversely, the aromatic rings provide a high electron density, making them potential targets for electrophilic attack.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Hypothetical Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mono- or di-nitro-3,4,7,12-tetrahydrotetraphene |

| Halogenation | Br₂, FeBr₃ | Mono- or di-bromo-3,4,7,12-tetrahydrotetraphene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted this compound |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acyl-substituted this compound |

Note: The regioselectivity of these hypothetical reactions would be influenced by the directing effects of the alkyl portions of the molecule and electronic factors within the aromatic system.

Elimination Reactions and Their Regioselectivity

Elimination reactions would be more relevant to substituted derivatives of this compound, for instance, those bearing leaving groups on the saturated carbon atoms. Dehydrogenation of the tetrahydro portion of the molecule to achieve full aromaticity (forming tetraphene) is a plausible transformation, likely requiring a catalyst and high temperatures. The regioselectivity of such an elimination would be dictated by the desire to form the most stable, fully conjugated aromatic system.

Substitution Processes within the Tetrahydrotetraphene Framework

Substitution reactions are most likely to occur on the aromatic portions of the molecule via electrophilic aromatic substitution (SEAr), as outlined in Table 1. The saturated carbons could undergo free-radical substitution, for example, with halogens under UV light, but this would likely be a less controlled process.

Molecular Rearrangements in Tetrahydrotetraphene Systems

Under strongly acidic conditions, carbocationic intermediates could be formed, which might be susceptible to molecular rearrangements, such as Wagner-Meerwein shifts, particularly if substitution reactions are attempted on the saturated rings. However, without experimental data, the specific conditions and outcomes of such rearrangements remain speculative.

Pericyclic Reaction Dynamics and Aromaticity in Tetrahydrotetraphene Transformations

The aromatic core of this compound is not expected to participate directly in pericyclic reactions such as Diels-Alder reactions, as this would involve the loss of aromaticity. However, derivatives of the tetrahydro portion could potentially be designed to undergo such reactions. The aromaticity of the transition states in any concerted reaction involving the π-system would play a crucial role in determining the reaction's feasibility and rate.

Electron Transfer Mechanisms in Redox Transformations of Tetrahydrotetraphenes

The extended aromatic system of the parent tetraphene, which can be formed from this compound, suggests that it could participate in electron transfer processes. Oxidation could lead to the formation of a radical cation, while reduction could form a radical anion. The stability of these species would be enhanced by the delocalization of the charge or the unpaired electron across the large π-system. The electrochemical properties, such as oxidation and reduction potentials, would be of interest in the context of materials science and electronics, but such data for this compound is not currently available.

Kinetic and Thermodynamic Considerations in Reactions of this compound

Detailed experimental data on the kinetic and thermodynamic parameters for reactions involving this compound are not extensively available in the current body of scientific literature. However, general principles of physical organic chemistry allow for a qualitative discussion of the factors that would govern these reactions. The reactivity of this compound is primarily centered around the partially saturated rings and the potential for aromatization through dehydrogenation.

Dehydrogenation is a key transformation for hydroaromatic compounds. This process is typically endothermic, as it involves the breaking of C-H bonds to form a more stable, fully aromatic system. The thermodynamics of such reactions are governed by the change in enthalpy (ΔH) and entropy (ΔS). The formation of the highly conjugated tetraphene system and gaseous hydrogen (H₂) results in a significant increase in entropy, which can make the Gibbs free energy (ΔG) of the reaction favorable at elevated temperatures.

Conversely, hydrogenation of the remaining aromatic rings of this compound to form a fully saturated perhydrotetraphene would be an exothermic process. These reactions are thermodynamically favored at lower temperatures and higher hydrogen pressures. Kinetic control is crucial to achieve selective hydrogenation.

Identification and Characterization of Reaction Intermediates

Direct experimental identification and characterization of reaction intermediates in reactions of this compound are not well-documented. However, based on analogous chemical transformations of other partially hydrogenated polycyclic aromatic hydrocarbons, several types of intermediates can be postulated.

In catalytic dehydrogenation, it is likely that the reaction proceeds through a series of partially dehydrogenated intermediates. For instance, the initial step could involve the formation of a dihydrotetraphene species. These intermediates are typically short-lived and exist in low concentrations on the catalyst surface, making their isolation and characterization challenging. Surface-sensitive spectroscopic techniques could potentially be employed to observe these transient species under reaction conditions.

Radical intermediates could also play a role, particularly in thermal or photochemically initiated reactions. Homolytic cleavage of a C-H bond would generate a tetrahydrotetraphenyl radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction or radical-radical coupling. The presence of such radical intermediates could potentially be confirmed using techniques like electron paramagnetic resonance (EPR) spectroscopy, though no such studies have been reported for this specific compound.

In addition to neutral intermediates, ionic intermediates may be involved in reactions carried out in the presence of strong acids or bases. For example, protonation of one of the double bonds could lead to the formation of a carbocation. The stability and subsequent reactivity of such a carbocation would be influenced by the structure of the tetrahydrotetraphene framework.

Advanced Spectroscopic and X Ray Crystallographic Analysis for Structure Elucidation of 3,4,7,12 Tetrahydrotetraphene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For a molecule like 3,4,7,12-Tetrahydrotetraphene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons at the 3, 4, 7, and 12 positions, which would appear in the upfield region compared to the aromatic protons. The aromatic protons on the fused benzene (B151609) rings would resonate at lower fields due to the deshielding effects of the ring currents. rsc.org The coupling constants (J-values) between adjacent protons would be critical in establishing the connectivity within the saturated and aromatic portions of the molecule.

The ¹³C NMR spectrum would similarly display signals for both sp³-hybridized aliphatic carbons and sp²-hybridized aromatic carbons in characteristic chemical shift ranges. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and CH₂ groups are expected in the parent compound.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on similar polycyclic structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1, 6, 8, 11 | 7.8 - 8.2 (m) | 125.0 - 129.0 |

| 2, 5, 9, 10 | 7.2 - 7.6 (m) | 123.0 - 127.0 |

| 3, 4, 7, 12 | 2.8 - 3.2 (m) | 28.0 - 35.0 |

| 4a, 5a, 7a, 11a | - | 130.0 - 135.0 |

While 1D NMR provides essential data, 2D NMR techniques are required to piece together the complete molecular puzzle, especially for complex derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent aliphatic protons and between neighboring aromatic protons, confirming the spin systems within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netyoutube.com This technique is vital for connecting the molecular fragments, for instance, by showing correlations from the aliphatic protons (e.g., H-12) to the aromatic carbons. It is also the primary method for assigning quaternary (non-protonated) carbons. youtube.com

For analyzing complex mixtures containing tetrahydrotetraphene structures, such as those found in environmental samples, hyphenated techniques like High-Performance Liquid Chromatography-NMR (HPLC-NMR) can be employed. researchgate.net This method allows for the separation of individual components by HPLC followed by their direct analysis by NMR, enabling the structural identification of compounds without the need for complete isolation. researchgate.net Furthermore, computational approaches, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to validate complex structural assignments. rsc.org

Mass Spectrometry (MS) for Accurate Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental composition for a given mass, which is a critical step in identifying an unknown compound or confirming the structure of a synthesized one. thermofisher.com For this compound, HRMS would confirm its molecular formula, C₂₂H₁₈.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈ |

| Calculated Exact Mass | 282.14085 |

| Ionization Mode | EI⁺ or ESI⁺ |

| Observed Ion | [M]⁺• or [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) or other methods. wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. youtube.comunt.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the molecular ion (m/z 282.14) would be selected as the precursor. Fragmentation would likely proceed through characteristic pathways for partially saturated polycyclic systems. A plausible fragmentation mechanism is a retro-Diels-Alder (rDA) reaction, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the saturated rings. Successive losses of hydrogen atoms or other small neutral molecules would also be expected, providing valuable data to confirm the core tetraphene structure and the location of the saturation.

Table 3: Plausible MS/MS Fragmentation of this compound (Precursor Ion: m/z 282.1)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 254.1 | C₂H₄ (Ethylene) | Loss of one ethylene bridge |

| 226.1 | 2 x C₂H₄ | Loss of two ethylene bridges (Tetraphene ion) |

| 280.1 | H₂ | Dihydrotetraphene ion |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques are indispensable for the separation, identification, and quantification of this compound within complex matrices, such as environmental samples or synthetic reaction mixtures. uctm.edu These methods couple the high-resolution separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. sepscience.comrestek.com For a compound like this compound, the sample would first be vaporized and passed through a capillary column (e.g., Rtx-35 or Rxi-SVOCms) where separation occurs based on boiling point and polarity. restek.comshimadzu.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, characterized by a specific molecular ion peak and a unique fragmentation pattern, serves as a chemical fingerprint for identification. The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity, which is crucial for trace-level analysis. uctm.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a complementary approach, particularly for derivatives of this compound that may be more polar or thermally labile. Reversed-phase LC is commonly employed for PAH analysis. nih.govnih.gov Due to the nonpolar nature of many PAHs, ionization can be challenging. Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are often more effective than Electrospray Ionization (ESI) for such compounds. nih.govsciex.com Tandem mass spectrometry (MS/MS), often performed in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity by monitoring a specific fragmentation transition for the target analyte, reducing background interference and improving quantification accuracy in complex samples. uctm.edusciex.com

| Technique | Typical Application | Ionization Method | Key Advantages |

|---|---|---|---|

| GC-MS | Analysis of volatile and semi-volatile PAHs; Isomer separation. shimadzu.com | Electron Ionization (EI) | High chromatographic resolution, extensive spectral libraries for identification. restek.com |

| LC-MS/MS | Analysis of polar derivatives, thermally labile compounds. nih.govsciex.com | APCI, APPI | High selectivity and sensitivity (MRM mode), suitable for a wider range of compound polarities. uctm.edusciex.com |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. For this compound, these methods can confirm the presence of both aromatic and saturated hydrocarbon moieties.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum for this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetrahydro portion will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Bending vibrations from the CH₂ groups in the saturated ring are also expected, typically around 1465 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a clear signature in the 1600-1500 cm⁻¹ region. irphouse.com The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. irphouse.com

The following table presents typical vibrational frequencies for functional groups analogous to those in this compound, based on data for the structurally similar compound Tetralin. irphouse.comnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3010 | IR & Raman | Stretching of C-H bonds on the aromatic rings. |

| Aliphatic C-H Stretch | 2950 - 2850 | IR & Raman | Asymmetric and symmetric stretching of C-H bonds in CH₂ groups. |

| Aromatic C=C Stretch | 1610 - 1580 | IR & Raman | Stretching of carbon-carbon double bonds in the aromatic system. |

| CH₂ Scissoring | ~1465 | IR | Bending vibration of the methylene (B1212753) groups. |

| Aromatic Ring Breathing | ~1000 | Raman | Symmetric expansion and contraction of the aromatic rings. |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of an electron density map, from which the precise positions of each atom can be determined.

| Crystallographic Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Fundamental symmetry properties of the molecule's packing. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Volume and shape of the repeating lattice unit. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Definitive 3D structure, bond lengths, and bond angles. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality and reliability of the solved structure. |

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment

While this compound itself is achiral, its derivatives can be chiral if a stereocenter is introduced, for example, by substitution on the saturated ring. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. chiralabsxl.comresearchgate.net

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of the atoms and chromophores within the molecule. Enantiomers produce mirror-image ECD spectra, making the technique ideal for stereochemical studies. chiralabsxl.com

For a chiral derivative of this compound, the absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations. scispace.com This process involves:

Building 3D models of both possible enantiomers (e.g., R and S).

Performing computational conformational analysis to find the most stable geometries for each enantiomer.

Calculating the theoretical ECD spectrum for each stable conformer using methods like Time-Dependent Density Functional Theory (TD-DFT).

Comparing the computationally predicted spectra with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied.

This approach has been successfully applied to assign the absolute stereochemistry of complex chiral molecules, including various polycyclic aromatic hydrocarbons. rsc.org

Computational Chemistry and Theoretical Modeling of 3,4,7,12 Tetrahydrotetraphene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Profiles

Density Functional Theory (DFT) has become a cornerstone for electronic structure calculations in organic molecules due to its excellent balance of accuracy and computational cost. scispace.comohio-state.edu For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, DFT methods are routinely used to determine ground-state electronic structures, molecular orbital energies, and thermodynamic properties. rsc.orgnih.gov

In the context of 3,4,7,12-Tetrahydrotetraphene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31+G(d,p), can elucidate its electronic characteristics. nih.gov These calculations reveal the distribution of electron density, highlighting the differences between the fully aromatic naphthalene (B1677914) moiety and the partially saturated cyclohexene (B86901) rings. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity and electronic transition properties. The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of the molecule.

Energetic profiles for various processes, such as isomerization or the initial steps of oxidation, can be mapped out using DFT. By calculating the relative energies of reactants, transition states, and products, chemists can predict the favorability and barriers of potential reaction pathways. For instance, the strain energy associated with the non-planar conformation of the tetrahydro- portion of the molecule can be quantified.

Below is a hypothetical data table of electronic properties for this compound, as would be calculated using DFT.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -773.45 | Hartrees | Absolute ground state energy of the optimized geometry. |

| HOMO Energy | -6.21 | eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.15 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.06 | eV | Indicator of chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | 0.35 | Debye | Measures the overall polarity of the molecule, arising from its asymmetric structure. |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for a molecule of this class.

Ab Initio and Semi-Empirical Methods for Molecular Properties Prediction

Beyond DFT, other computational methods offer a spectrum of accuracy and cost for predicting molecular properties. Ab initio methods, which are based on first principles without empirical parameterization, provide a hierarchical approach to achieving high accuracy. uzh.ch While computationally demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can serve as benchmarks for properties such as interaction energies and conformational energy differences. For PAHs, ab initio calculations have been used to study properties like ionization effects on vibrational spectra. nasa.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster. This speed allows for the study of much larger systems or longer-timescale phenomena, though with a potential trade-off in accuracy. For a molecule like this compound, semi-empirical methods could be employed for initial conformational searches or for modeling large assemblies of molecules where intermolecular interactions are of primary interest.

The choice of method depends on the specific property being investigated. For instance, predicting the precise crystal structure of this compound would benefit from high-accuracy ab initio calculations of intermolecular interaction potentials, which are then used in global optimization algorithms to find the most stable crystal packing. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR, ECD)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be crucial for structure verification and interpretation of experimental data. rsc.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum is particularly valuable. Using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, one can calculate the nuclear magnetic shielding tensors and, subsequently, the chemical shifts (δ) for ¹H and ¹³C nuclei. acs.org These predicted shifts, when compared to experimental spectra, can confirm the assigned structure and help resolve ambiguities, especially in complex molecules with many non-equivalent atoms. nih.gov

Similarly, for chiral derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy can be used to determine the absolute configuration. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum for a given enantiomer. ohio-state.edu By comparing the calculated spectrum's shape and sign of Cotton effects with the experimental one, the absolute stereochemistry of the chiral centers can be confidently assigned. nih.gov

The following table presents hypothetical ¹³C NMR chemical shifts for selected carbon atoms in this compound, calculated using the GIAO-DFT method.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Environment |

| C1/C8 | 126.5 | Aromatic (Naphthalene unit) |

| C2/C9 | 128.9 | Aromatic (Naphthalene unit) |

| C4a/C11a | 132.1 | Aromatic Bridgehead |

| C5/C10 | 124.3 | Aromatic (Naphthalene unit) |

| C6/C11 | 129.8 | Aromatic (Naphthalene unit) |

| C3/C12 | 29.4 | Aliphatic (CH₂) |

| C4/C7 | 130.5 | Olefinic (C=CH) |

Note: These values are illustrative examples based on typical shifts for similar structural motifs. The numbering follows standard IUPAC nomenclature for the tetraphene core.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide deep insight into static electronic properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions over time. mdpi.com

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. nih.gov The partially saturated rings introduce significant flexibility compared to fully planar PAHs. MD can reveal the preferred conformations in different environments (e.g., in a vacuum, in solution, or in an aggregated state), the energy barriers between different conformers, and the timescales of conformational transitions. mun.ca

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the detailed pathways of chemical reactions at the molecular level. rsc.org By locating and characterizing the energies of transition states (the maximum energy point along a reaction coordinate), these methods can predict reaction rates and explain selectivity. rsc.org

For this compound, several reaction types could be investigated. For example, the mechanism of its synthesis, such as a Diels-Alder reaction followed by aromatization, could be modeled to understand the stereochemical outcomes. The mechanisms of its degradation or functionalization, such as electrophilic aromatic substitution on the naphthalene ring or addition reactions at the double bonds of the cyclohexene moieties, can also be explored.

Computational tools like the Artificial Force Induced Reaction (AFIR) method can systematically explore reaction pathways between reactants and products, helping to discover novel or unexpected mechanisms. chemrxiv.org For a given reaction, such as the addition of an electrophile, calculations would identify the structure of the transition state, its activation energy (ΔG‡), and the structure of the resulting intermediate (e.g., a carbocation). Comparing the activation energies for attack at different sites on the molecule can explain the observed regioselectivity. d-nb.info

Structure-Reactivity and Structure-Selectivity Relationships via Computational Approaches

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity or selectivity. nih.gov For this compound, computational methods can generate various molecular descriptors that correlate with its reactivity.

One powerful approach involves analyzing the molecular electrostatic potential (MESP). The MESP maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MESP would likely show a negative potential above the π-system of the naphthalene ring, indicating its susceptibility to electrophilic attack, while the areas near the aliphatic protons would be more positive.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating computed descriptors (e.g., HOMO/LUMO energies, atomic charges, MESP values) with experimentally observed reactivity for a series of related compounds. nih.gov While requiring a dataset of multiple derivatives, such models could predict the reactivity of new, unsynthesized derivatives of this compound. These computational approaches provide a rational basis for understanding and predicting the molecule's chemical behavior, guiding the design of experiments and the development of new synthetic methodologies. rsc.org

Chemical Transformations and Derivatization Strategies for 3,4,7,12 Tetrahydrotetraphene

Functionalization of the Saturated and Aromatic Regions of the Tetraphene Core

The distinct electronic nature of the saturated and aromatic portions of the 3,4,7,12-tetrahydrotetraphene molecule allows for selective functionalization.

Saturated Region: The saturated cyclohexane (B81311) and cyclohexene (B86901) rings contain benzylic carbons (C-7 and C-12, and to a lesser extent C-3 and C-4), which are particularly susceptible to reactions due to the stabilization of intermediates by the adjacent aromatic rings. libretexts.orgkhanacademy.org The C-H bonds at these benzylic positions are weaker than typical aliphatic C-H bonds, making them primary targets for free-radical reactions, such as bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This introduces a versatile handle for subsequent nucleophilic substitution reactions.

Aromatic Region: The naphthalene (B1677914) moiety of the tetrahydrotetraphene core is electron-rich and readily undergoes electrophilic aromatic substitution (SEAr). wikipedia.orgpitt.edu The outcome of these reactions is governed by the directing effects of the existing alkyl framework, which acts as a weak activating group. libretexts.org Electrophiles will preferentially add to the positions that are activated and sterically accessible. Common SEAr reactions applicable to this core include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org

Sulfonation: Using fuming sulfuric acid to add a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl chloride with a Lewis acid catalyst. pitt.edu

The regioselectivity of these substitutions is dictated by the stabilization of the carbocation intermediate (the sigma complex), with substitution generally favoring positions ortho and para to the activating alkyl substituents. masterorganicchemistry.com

Selective Oxidation and Reduction Chemistry Applied to Tetrahydrotetraphenes

Control over the oxidation state of the tetrahydrotetraphene core is a powerful tool for its derivatization.

Oxidation: The benzylic positions are the most prone to oxidation. mdpi.com Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can aggressively oxidize any alkyl side-chain that possesses at least one benzylic hydrogen, typically converting it to a carboxylic acid. libretexts.orgmasterorganicchemistry.com Milder or more selective reagents can be used to achieve partial oxidation to ketones or alcohols. For instance, reagents like IBX (2-iodoxybenzoic acid) are known to perform benzylic oxidations under relatively gentle conditions. masterorganicchemistry.com The selective oxidation of the benzylic methylene (B1212753) groups (C-7 and C-12) in the tetrahydrotetraphene core can yield corresponding ketones, which are key intermediates in the synthesis of angucyclinone antibiotics.

| Oxidizing Agent | Typical Conditions | Product from Benzylic CH₂ |

| Potassium Permanganate (KMnO₄) | Hot, acidic or basic | Carboxylic Acid (ring opening) |

| Chromic Acid (H₂CrO₄) | H₂SO₄, acetone | Ketone or Carboxylic Acid |

| 2-Iodoxybenzoic Acid (IBX) | DMSO, elevated temperature | Ketone |

| N-Bromosuccinimide (NBS) / H₂O | DMSO | Ketone |

| Oxygen (O₂) / Catalyst | Metal catalyst, heat | Ketone |

Reduction: Catalytic hydrogenation is the primary method for the reduction of the tetrahydrotetraphene system. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere can reduce the aromatic rings to yield fully saturated perhydrotetraphene derivatives. The conditions (temperature, pressure, catalyst choice) can be tuned to control the extent of reduction. Furthermore, if functional groups such as ketones or nitro groups have been introduced onto the scaffold, they can be selectively reduced using specific reagents (e.g., NaBH₄ for ketones, H₂/Pd-C for nitro groups) while leaving the aromatic rings intact. libretexts.org

Cycloaddition and Cyclization Reactions Involving Tetrahydrotetraphene Intermediates

Ring-forming reactions are fundamental for building more elaborate molecular architectures from tetrahydrotetraphene intermediates.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings. wikipedia.orgorganic-chemistry.orglibretexts.org While the aromatic rings of the parent tetrahydrotetraphene are generally unreactive as dienes in a standard Diels-Alder reaction, derivatives can be synthesized to participate in such transformations. For example, functionalization of the core to create a diene moiety or modification to make one of the aromatic rings more electron-rich could facilitate a reaction with a potent dienophile (an electron-poor alkene). masterorganicchemistry.com This strategy is particularly relevant in inverse-electron-demand Diels-Alder reactions. These cycloadditions are highly stereospecific and provide a reliable way to introduce significant chemical complexity in a single step. wikipedia.org

Cyclization Reactions: Intramolecular cyclization reactions are key to building fused-ring systems. By introducing two reactive functional groups onto the tetrahydrotetraphene scaffold, a subsequent reaction can be induced to form a new ring. For example, a Friedel-Crafts acylation followed by reduction and subsequent acid-catalyzed cyclization (a Pomeranz–Fritsch-type reaction) could be used to annulate a new heterocyclic or carbocyclic ring onto the aromatic portion of the molecule. nih.gov Such strategies are commonly employed in the synthesis of complex alkaloids and other polycyclic natural products.

Elaboration into More Complex Polycyclic Aromatic Hydrocarbons and Hybrid Structures

This compound serves as an excellent precursor for larger, more complex PAHs. A primary method for this transformation is dehydrogenation (aromatization). Heating the molecule with a catalyst such as palladium on carbon (Pd/C) or sulfur can eliminate hydrogen from the saturated rings to yield the fully aromatic tetraphene (benz[a]anthracene).

Furthermore, functional groups installed in earlier steps serve as synthetic handles for elaboration. For instance, a bromine atom introduced via electrophilic aromatic substitution can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to attach new aryl, vinyl, or alkynyl groups. This approach allows for the systematic construction of larger, custom-designed PAH frameworks with varied shapes and electronic properties. nih.govuis.no These methods provide an efficient route to build up complex PAHs from a readily accessible core structure. researchgate.net

Synthesis and Diversification of Substituted this compound Analogues (e.g., Angucycline-Type Compounds)

The this compound framework is the core of the angucyclines, a large family of polyketide-derived natural products with significant antibacterial and anticancer activities. nih.govnih.gov Synthetic strategies toward these molecules often focus on the construction of this tetracyclic core. The Diels-Alder reaction is one of the most powerful strategies used to assemble the angularly fused ring system characteristic of angucyclinones. nih.govnih.gov

Typically, a suitably substituted juglone (B1673114) derivative (a naphthoquinone) acts as the dienophile, reacting with an electron-rich diene to form the tetrahydrotetraphene skeleton in a single step. The substituents on the starting materials can be varied to produce a diverse library of analogues. Subsequent modifications, including oxidation, reduction, and glycosylation, convert these core structures into complex natural products like urdamycins, landomycins, and saquayamycins. nih.gov This synthetic approach allows for the creation of novel angucycline analogues with potentially improved therapeutic properties.

| Angucycline-Type Compound | Key Structural Features |

| Rabelomycin | Hydroxylated benz[a]anthraquinone core |

| Tetrangomycin | Dihydroxylated and methylated core |

| Urdamycin A | Glycosylated angucyclinone with C-glycosidic linkages |

| Landomycin A | Complex angucycline with multiple deoxysugar units |

| Saquayamycin | Angucyclinone with a unique angular C-glycoside |

Control of Stereochemistry and Regioselectivity in Derivatization Reactions

Achieving control over the regio- and stereochemical outcomes of reactions is critical for the efficient synthesis of well-defined target molecules based on the this compound scaffold.

Regioselectivity: In electrophilic aromatic substitution, the position of the incoming electrophile is directed by the activating nature of the fused saturated rings. Computational and experimental studies help predict the most reactive sites on the naphthalene system, allowing for selective functionalization. The choice of reagents and reaction conditions can also influence regioselectivity; for example, bulky Lewis acids in Friedel-Crafts reactions can favor substitution at less sterically hindered positions.

Stereochemistry: The saturated portion of the tetrahydrotetraphene molecule contains potential stereocenters. For example, substitution at C-7 or C-12 can create a chiral center. When new stereocenters are formed during a reaction, controlling the stereochemical outcome is essential. Diastereoselectivity can often be achieved when a pre-existing chiral center on the molecule directs the approach of a reagent to one face of the molecule over the other. Enantioselective reactions, often employing chiral catalysts or auxiliaries, can be used to favor the formation of one enantiomer over the other, which is particularly important in the synthesis of biologically active molecules where only one enantiomer typically exhibits the desired activity.

Biosynthetic Pathways and Occurrence of Tetraphenoid Structures in Natural Products

Isolation and Natural Abundance of Tetrahydrotetraphene-Related Scaffolds

The 3,4,7,12-tetrahydrotetraphene scaffold is the foundational structure for angucyclines, the largest group of natural products engineered by type II polyketide synthases (PKS). nih.gov These compounds are predominantly isolated from both marine and terrestrial actinomycetes, with the Streptomyces genus being a particularly rich source. researchgate.netmdpi.com The angucycline family comprises over 300 known members, showcasing a wide array of biological activities, including antimicrobial, antiviral, and cytotoxic properties. nih.govresearchgate.net

The natural abundance of these compounds is significant, as evidenced by screening studies that have detected angucycline-type gene clusters in a large percentage of screened bacterial strains. cas.cn This suggests a widespread capability for producing these complex molecules in the microbial world. The isolation of novel angucyclines continues to be an active area of research, with new derivatives frequently discovered from diverse environmental sources, such as marine organisms and the root systems of plants. nih.govresearchgate.net

| Compound Class | Core Scaffold | Primary Natural Sources | Notable Biological Activities |

|---|---|---|---|

| Angucyclines/Angucyclinones | Benz[a]anthracene (Tetraphene) | Streptomyces species (terrestrial and marine) | Anticancer, Antibacterial, Antiviral |

Polyketide Biosynthesis as a Route to Angucycline-Type Natural Products (e.g., Oviedomycin (B1234142), Sakyomicin A, Ochromycinone)

The biosynthesis of the angucycline backbone begins with the assembly of a decaketide chain by a type II polyketide synthase (PKS) complex. nih.gov This process utilizes a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA. nih.govnih.gov The PKS enzymes catalyze a series of Claisen condensation reactions to build the linear poly-β-keto chain. youtube.com

Following chain assembly, a series of cyclization and aromatization reactions, catalyzed by specific aromatase and cyclase enzymes, form the characteristic angular tetracyclic benz[a]anthracene framework. researchgate.netnih.gov The initial stable intermediates in many angucycline biosynthetic pathways are compounds like UWM6 or prejadomycin. researchgate.netresearchgate.net

The biosynthesis of oviedomycin , a highly oxygenated angucyclinone, follows this general pathway. nih.gov Its biosynthetic gene cluster from Streptomyces antibioticus contains the necessary PKS and cyclase genes to form the core structure, which is then extensively modified by oxygenases. nih.govnih.gov While specific details on the complete biosynthetic pathways of sakyomicin A and ochromycinone are less extensively documented in the provided search results, as members of the angucycline class, their core structures are undoubtedly assembled through a similar type II PKS pathway.

Enzymatic Tailoring Reactions and Structural Diversification in Biosynthesis

The vast structural diversity of angucycline natural products arises from the action of post-PKS tailoring enzymes. acs.org These enzymes modify the initial angucyclinone scaffold through a variety of reactions, including oxidations, reductions, glycosylations, and methylations. acs.orgnih.gov

Key tailoring enzymes include:

Flavoprotein Monooxygenases (FPMOs): These enzymes catalyze critical hydroxylation and epoxidation reactions. For instance, in oviedomycin biosynthesis, three FAD-dependent oxygenases are responsible for its rich oxygenation pattern. nih.gov In other pathways, FPMOs like PgaE and LanE catalyze hydroxylations at specific positions on the angucycline core. acs.org

Short-Chain Dehydrogenases/Reductases (SDRs): SDRs are responsible for stereospecific keto-reductions. nih.gov The enzyme LanV in landomycin biosynthesis, for example, performs a 6R-stereospecific ketoreduction. acs.org

Antibiotic Biosynthesis Monooxygenases (ABMs): These enzymes can catalyze unique ring-opening reactions, leading to atypical angucycline structures. acs.orgnih.gov

Glycosyltransferases: These enzymes attach sugar moieties to the angucyclinone aglycone, a common modification that significantly impacts the biological activity of the final compound. nih.gov The biosynthesis of landomycins involves multiple glycosyltransferases that attach a long oligosaccharide chain. nih.gov

The interplay of these tailoring enzymes can lead to complex reaction cascades and even structural rearrangements of the tetracyclic core, such as the cleavage of the A-, B-, or C-rings, further expanding the chemical diversity of this family of natural products. nih.govacs.org

| Enzyme Class | Function | Example in Angucycline Biosynthesis |

|---|---|---|

| Flavoprotein Monooxygenases (FPMOs) | Hydroxylation, Epoxidation | OvmOI, OvmOII, OvmOIII in oviedomycin biosynthesis nih.gov |

| Short-Chain Dehydrogenases/Reductases (SDRs) | Ketoreduction | LanV in landomycin biosynthesis acs.org |

| Antibiotic Biosynthesis Monooxygenases (ABMs) | Ring cleavage | GilOII and JadG leading to B-ring cleavage acs.org |

| Glycosyltransferases | Attachment of sugar moieties | LanGT3 in landomycin biosynthesis nih.gov |

| Methyltransferases | Methylation | LugN in lugdunomycin biosynthesis acs.org |

Genetic and Molecular Biological Investigations of Tetraphenoid Biosynthetic Gene Clusters

The genes encoding the enzymes for angucycline biosynthesis are typically clustered together in the bacterial genome, forming a biosynthetic gene cluster (BGC). universiteitleiden.nlnih.gov These BGCs contain the genes for the type II PKS, cyclases, aromatases, and the full suite of tailoring enzymes, as well as regulatory and transport genes. nih.gov

Genome sequencing projects have revealed that the genetic potential of Streptomyces and other actinobacteria to produce angucyclines is vast, with many cryptic or silent BGCs being discovered. nih.gov These are gene clusters that are not expressed, or are expressed at very low levels, under standard laboratory conditions. nih.gov

Chemoenzymatic and Synthetic Biology Approaches for Analog Generation

The promiscuity of some tailoring enzymes has opened the door for chemoenzymatic and synthetic biology approaches to generate novel angucycline analogs. acs.org These strategies combine chemical synthesis with enzymatic transformations to create compounds that are not found in nature.

Combinatorial biosynthesis, which involves expressing genes from different angucycline pathways together, has been successfully used to produce new compounds. cas.cnnih.gov For instance, combining oxygenase genes from the oviedomycin BGC with the PKS and cyclase genes in a heterologous host led to the production of eight different angucyclinones, some of which exhibited increased antitumor activity compared to the parent compound. nih.gov

Synthetic biology approaches, such as pathway refactoring, aim to redesign BGCs for improved production or for the creation of novel compounds. frontiersin.org This can involve replacing native promoters with stronger, inducible promoters to enhance gene expression and increase product yields. nih.govfrontiersin.org These advanced genetic engineering techniques hold significant promise for expanding the chemical diversity of angucyclines and for optimizing the production of medicinally important compounds. nih.govnih.gov

Emerging Research Directions and Future Perspectives in 3,4,7,12 Tetrahydrotetraphene Chemistry

Innovation in Green and Sustainable Synthetic Methodologies for Tetrahydrotetraphenes

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. For the synthesis of tetrahydrotetraphenes, future research is expected to focus on developing more environmentally benign methodologies that move away from traditional, often harsh, synthetic routes.

One promising direction is the adoption of one-pot multicomponent reactions (MCRs) . MCRs offer a significant advantage by combining three or more reactants in a single step to construct complex molecules, which enhances efficiency and reduces waste. The development of MCRs for synthesizing tetrahydropyridine (B1245486) derivatives showcases the potential of this strategy for creating diverse molecular libraries with minimal purification steps. ufms.br Another avenue of exploration is the use of eco-friendly and catalyst-free procedures . For instance, catalyst-free cascade reactions in water have been successfully developed for the synthesis of trisubstituted tetrahydrothiophenes, demonstrating the potential for conducting complex organic transformations in benign solvents. researchgate.net

Furthermore, the principles of biocatalysis , employing enzymes to perform selective chemical transformations under mild conditions, could be applied to the synthesis of tetrahydrotetraphene precursors. The inherent selectivity of enzymes could offer unparalleled control over stereochemistry, a crucial aspect for developing chiral materials. The exploration of solvent-free reaction conditions and the use of renewable starting materials are also critical areas for future innovation in the sustainable synthesis of these complex aromatic scaffolds.

| Green Chemistry Approach | Potential Application in Tetrahydrotetraphene Synthesis | Key Advantages |

| One-Pot Multicomponent Reactions | Efficient assembly of the core tetrahydrotetraphene structure from simpler precursors. | Reduced reaction time, minimal waste, high atom economy. |

| Catalyst-Free Reactions in Water | Performing key synthetic steps in an environmentally benign solvent. | Reduced use of toxic organic solvents, simplified purification. |

| Biocatalysis | Enantioselective synthesis of chiral tetrahydrotetraphene derivatives. | High selectivity, mild reaction conditions, reduced environmental impact. |

| Solvent-Free Synthesis | Conducting reactions without a solvent to minimize waste. | Reduced environmental pollution, lower costs, easier product isolation. |

Harnessing Advanced Catalysis for Efficient and Selective Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for accessing complex molecules like 3,4,7,12-Tetrahydrotetraphene with high efficiency and selectivity. Future research in this area will likely focus on several key themes.

Transition-metal catalysis is expected to remain a dominant strategy. For instance, iron(III)-catalyzed methods have been developed for the synthesis of tetrahydronaphthalenes, offering a mild and environmentally benign alternative to traditional Lewis acid catalysts. nih.gov The application of similar earth-abundant metal catalysts for the construction of the tetrahydrotetraphene framework would be a significant advancement. Ruthenium-based catalysts are also noteworthy, as they can stabilize reactive intermediates like vinylidenes and allenylidenes, enabling a range of useful transformations including regioselective additions and pericyclic reactions. scispace.com

The use of photoredox catalysis and electrocatalysis represents another frontier. These methods allow for the generation of highly reactive intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods. These techniques have been successfully employed in the synthesis of alkylsulfonyl fluorides and could be adapted for C-C and C-H bond functionalization on a pre-formed tetrahydrotetraphene scaffold. sigmaaldrich.com Furthermore, the development of supported catalysts , where the active catalytic species is immobilized on a solid support, can facilitate catalyst recovery and reuse, aligning with the principles of sustainable chemistry. youtube.com

| Catalytic Strategy | Potential Transformation in Tetrahydrotetraphene Chemistry | Advantages |

| Iron Catalysis | Friedel-Crafts type reactions for ring formation. | Environmentally benign, low cost, mild reaction conditions. |

| Ruthenium Catalysis | Annulation reactions to build the polycyclic core. | High selectivity, atom economy, access to unique reaction pathways. |

| Photoredox/Electrocatalysis | Late-stage functionalization of the tetrahydrotetraphene scaffold. | Mild conditions, high functional group tolerance. |

| Supported Catalysts | Heterogeneous catalysis for synthesis and modification. | Easy catalyst separation and recycling, improved sustainability. |

Synergistic Integration of Computational Design and Experimental Synthesis

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational studies can provide valuable insights that guide synthetic efforts.

Density Functional Theory (DFT) and other ab initio methods can be used to predict the structural, electronic, and optical properties of different tetrahydrotetraphene isomers and their derivatives. unict.itmdpi.com This predictive power can help researchers to identify target molecules with desired characteristics for specific applications, such as organic electronics or sensor technology. For example, computational studies on pentacene (B32325) derivatives have been used to predict their solubility, oxidative stability, and absorption spectra, guiding the design of new materials for optoelectronic applications. unict.it

Molecular dynamics simulations can be employed to understand the intermolecular interactions and solid-state packing of tetrahydrotetraphene-based materials, which are crucial for their performance in devices. unict.it Furthermore, computational modeling can aid in elucidating reaction mechanisms, allowing for the optimization of reaction conditions and the rational design of more efficient catalysts. The synergistic loop of theoretical prediction followed by targeted experimental synthesis and characterization will be instrumental in unlocking the full potential of the tetrahydrotetraphene scaffold.

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The unique structural and electronic features of this compound, with its combination of aromatic and aliphatic moieties, suggest that it may exhibit novel and potentially unprecedented reactivity. Future research will likely focus on exploring these new transformation pathways.

The partially saturated rings of tetrahydrotetraphene could serve as handles for selective functionalization, allowing for the introduction of new chemical groups that would be difficult to install on a fully aromatic tetraphene core. For example, the benzylic positions could be targeted for selective oxidation or substitution reactions. The development of methods for the controlled dehydrogenation of the tetrahydrotetraphene core could provide access to a range of partially and fully aromatized tetraphene derivatives with tunable electronic properties.